

Synthesis and characterization of Hydroxyildenafil

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Compound of Interest

Compound Name: Hydroxyildenafil

Cat. No.: B138492

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An In-Depth Technical Guide to the Synthesis and Characterization of **Hydroxyildenafil**

This guide provides a comprehensive technical overview for the synthesis and characterization of **Hydroxyildenafil**, an analog of the phosphodiesterase type 5 (PDE5) inhibitor, Vardenafil. Designed for researchers, scientists, and professionals in drug development, this document outlines a proposed synthetic pathway and details the analytical methodologies required for structural confirmation and purity assessment. The protocols and insights provided are grounded in established chemical principles and analogous procedures reported in the scientific literature.

Introduction to Hydroxyildenafil

Hydroxyildenafil, with the chemical name 2-[2-Ethoxy-5-[[4-(2-hydroxyethyl)-1-piperazinyl]sulfonyl]phenyl]-5-methyl-7-propylimidazo[5,1-f][1,2,3]triazin-4(1H)-one, is a significant analog and potential metabolite or impurity of Vardenafil.^[3] As a member of the PDE5 inhibitor class of compounds, its synthesis and characterization are of interest for reference standard preparation, impurity profiling in Vardenafil drug products, and pharmacological evaluation. Understanding its chemical properties is crucial for quality control and regulatory compliance in the pharmaceutical industry.

Chemical Structure and Properties:

Property	Value	Source
IUPAC Name	2-[2-ethoxy-5-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonylphenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one	[1]
Molecular Formula	C ₂₃ H ₃₂ N ₆ O ₅ S	[1]
Molecular Weight	504.6 g/mol	[1]
CAS Number	224785-98-2	[3]
Appearance	White to Pale Yellow Solid (Predicted)	[3]
Melting Point	189-191°C	[3]

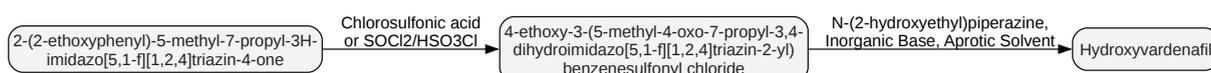
Proposed Synthesis of Hydroxyvardenafile

The synthesis of **Hydroxyvardenafile** can be logically devised from the established synthetic routes for Vardenafile.^{[3][4][5]} The key strategic disconnection lies in the final amidation step, where N-(2-hydroxyethyl)piperazine is introduced instead of N-ethylpiperazine. The proposed multi-step synthesis is outlined below, commencing from the commercially available precursor, 2-(2-ethoxyphenyl)-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one.^[6]

Synthetic Pathway Overview

The proposed synthesis involves two primary transformations:

- Chlorosulfonation of the imidazotriazinone core.
- Amidation of the resulting sulfonyl chloride with N-(2-hydroxyethyl)piperazine.



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Caption: Proposed synthetic pathway for **Hydroxyvardenafil**.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 4-ethoxy-3-(5-methyl-4-oxo-7-propyl-3,4-dihydroimidazo[5,1-f][1,2,3]triazin-2-yl)benzenesulfonyl chloride

This step introduces the sulfonyl chloride functional group onto the phenyl ring of the imidazotriazinone core. The choice of a potent chlorosulfonating agent is critical for achieving high conversion.

- Materials:
 - 2-(2-ethoxyphenyl)-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,3]triazin-4-one^[6]
 - Chlorosulfonic acid or a mixture of thionyl chloride and sulfurochloridic acid^{[3][4]}
 - Anhydrous dichloromethane (as a potential solvent)
- Protocol:
 - In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve 2-(2-ethoxyphenyl)-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,3]triazin-4-one (1 equivalent) in an excess of chlorosulfonic acid at 0 °C.
 - Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. The reaction progress should be monitored by thin-layer chromatography (TLC).
 - Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring to quench the excess chlorosulfonic acid and precipitate the product.
 - Filter the resulting solid, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum to yield the sulfonyl chloride intermediate.

Causality Behind Experimental Choices: The use of anhydrous conditions is paramount to prevent the hydrolysis of the highly reactive chlorosulfonic acid and the resulting sulfonyl

chloride product.^[3] Quenching on ice ensures rapid cooling and precipitation of the product while safely neutralizing the strong acid.

Step 2: Synthesis of **Hydroxyvardenafil**

This final step involves the nucleophilic substitution of the chloride on the sulfonyl chloride intermediate with N-(2-hydroxyethyl)piperazine.

- Materials:
 - 4-ethoxy-3-(5-methyl-4-oxo-7-propyl-3,4-dihydroimidazo[5,1-f][1,2,3]triazin-2-yl)benzenesulfonyl chloride
 - N-(2-hydroxyethyl)piperazine
 - An inorganic base (e.g., potassium carbonate or triethylamine)
 - Anhydrous aprotic solvent (e.g., dichloromethane or acetonitrile)
- Protocol:
 - Dissolve the sulfonyl chloride intermediate (1 equivalent) in the chosen anhydrous aprotic solvent under a nitrogen atmosphere.
 - Add the inorganic base (2-3 equivalents) to the solution.
 - Slowly add a solution of N-(2-hydroxyethyl)piperazine (1.1-1.5 equivalents) in the same solvent to the reaction mixture at 0 °C.
 - Allow the reaction to warm to room temperature and stir for 8-12 hours, monitoring by TLC.
 - After completion, filter off the inorganic salts and wash the filter cake with the solvent.
 - Concentrate the filtrate under reduced pressure to obtain the crude product.

Purification

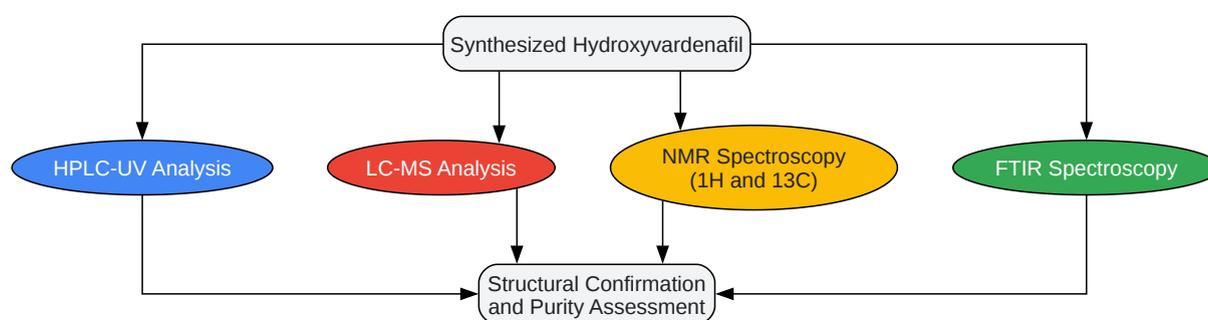
Purification of the crude **Hydroxyildenafil** is essential to remove unreacted starting materials and by-products.

- Protocol:
 - The crude product can be purified by column chromatography on silica gel, using a gradient elution system of dichloromethane and methanol.
 - Alternatively, preparative High-Performance Liquid Chromatography (HPLC) can be employed for achieving high purity.[7]
 - The fractions containing the pure product are combined and the solvent is evaporated to yield **Hydroxyildenafil** as a solid. The solid can be further purified by recrystallization from a suitable solvent system like ethanol/water.

Characterization of Hydroxyildenafil

A suite of analytical techniques is required to confirm the identity, structure, and purity of the synthesized **Hydroxyildenafil**.

Characterization Workflow



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